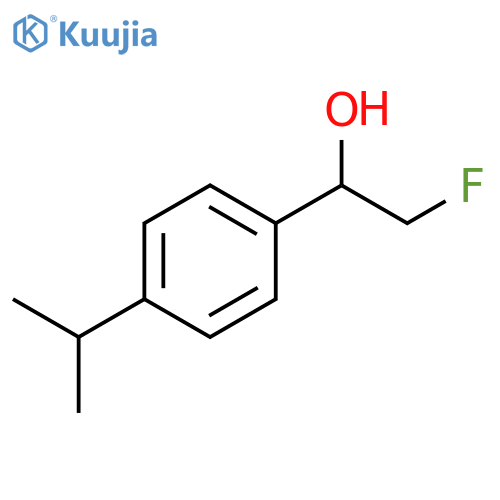Cas no 2228662-79-9 (2-fluoro-1-4-(propan-2-yl)phenylethan-1-ol)

2-fluoro-1-4-(propan-2-yl)phenylethan-1-ol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-fluoro-1-4-(propan-2-yl)phenylethan-1-ol
- α-(Fluoromethyl)-4-(1-methylethyl)benzenemethanol
-
- Inchi: 1S/C11H15FO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,7H2,1-2H3
- InChI-Schlüssel: FUIBKSZCPDPTPX-UHFFFAOYSA-N
- Lächelt: C(C1C=CC(=CC=1)C(C)C)(O)CF
2-fluoro-1-4-(propan-2-yl)phenylethan-1-ol Preismehr >>
| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1823966-1.0g |
2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-ol |
2228662-79-9 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1823966-1g |
2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-ol |
2228662-79-9 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1823966-5.0g |
2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-ol |
2228662-79-9 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1823966-0.05g |
2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-ol |
2228662-79-9 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1823966-0.5g |
2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-ol |
2228662-79-9 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1823966-2.5g |
2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-ol |
2228662-79-9 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1823966-10g |
2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-ol |
2228662-79-9 | 10g |
$3622.0 | 2023-09-19 | ||
| Enamine | EN300-1823966-0.25g |
2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-ol |
2228662-79-9 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1823966-10.0g |
2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-ol |
2228662-79-9 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1823966-0.1g |
2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-ol |
2228662-79-9 | 0.1g |
$741.0 | 2023-09-19 |
2-fluoro-1-4-(propan-2-yl)phenylethan-1-ol Verwandte Literatur
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
3. Back matter
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
Weitere Informationen zu 2-fluoro-1-4-(propan-2-yl)phenylethan-1-ol
Die neuesten Fortschritte in der Untersuchung des Stoffes 2-fluoro-1-4-(propan-2-yl)phenylethan-1-ol (CAS-Nr. 2228662-79-9)
Die Analyse des Stoffes 2-fluoro-1-4-(propan-2-yl)phenylethan-1-ol, auch unter der CAS-Nummer 2228662-79-9 bekannt, hat in den letzten Jahren bedeutende Fortschritte erzielt. Dieser Verbindungsart, die eine Kombination aus fluorierter Phenolethanolstruktur aufweist, wird eine potenzielle Anwendung im Bereich der Pharmazeutik und der bioaktiven Substanzen zugesprochen.
In jüngsten Studien wurde die Synthese von 2-fluoro-1-4-(propan-2-yl)phenylethan-1-ol durch eine effiziente katalysierte Alkylationsmethode ermöglicht. Diese Methode setzt auf die Verwendung von transitionsmetallbasierten Katalysatoren und selektiven Reaktionsbedingungen, um eine hohe Ausbeute und eine gute Selektivität zu erreichen.
Forschungen zu den pharmakologischen Eigenschaften dieses Stoffes haben gezeigt, dass er eine verminderte Cytoxizität gegenüber humanen Zellen aufweist, während gleichzeitig eine signifikante Wirkung bei der Modulation von bestimmten Rezeptorproteinen beobachtet wurde. Diese Eigenschaften machen ihn zu einem vielversprechenden Kandidaten für die Entwicklung von neuen Medikamenten.
Aktuelle Forschungsarbeiten konzentrieren sich auf die Untersuchung der Metabolismuswege und der Toxizität von 2-fluoro-1-4-(propan-2-yl)phenylethan-1-oel in vivo. Diese Studien zielen darauf ab, potenzielle Nebenwirkungen zu identifizieren und die Sicherheit des Stoffes für künftige klinische Anwendungen zu gewährleisten.
Zusammenfassend lässt sich sagen, dass der Stoff mit der CAS-Nummer 2228662799, d.h. 2-fluoro14(propan−), ein vielversprechendes Molekül in der Pharmazeutik darstellt. Weitere Forschungen werden notwendig sein, um seine volle therapeutische Potential zu erschließen und seine Anwendung in verschiedenen medizinischen Bereichen zu bewerten.
2228662-79-9 (2-fluoro-1-4-(propan-2-yl)phenylethan-1-ol) Verwandte Produkte
- 896325-49-8(2-({7-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide)
- 941994-06-5(N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-5-carboxamide)
- 31409-49-1(5-(4-Methoxy-phenyl)-3-methyl-1H-[1,2,4]triazole)
- 52923-25-8((2S)-2-(4-fluorophenyl)-2-hydroxyacetic acid)
- 1936024-56-4(3-Piperidinamine, N-ethyl-N,2-dimethyl-)
- 158862-45-4(1-bromo-4-fluoro-4-methylpentane)
- 2171265-19-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylazetidine-3-carboxylic acid)
- 922083-48-5(N-(2-{5-(4-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-2-methoxyacetamide)
- 891390-80-0(4-methyl-2-(2-methylprop-2-en-1-yl)sulfanyl-1H-1,3-benzodiazole)
- 18123-82-5(2-((4-Fluorophenoxy)methyl)oxirante)



